
1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Overview
Description
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13ClO2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Reduction to Alcohol via Catalytic Hydrosilylation
This compound undergoes selective reduction of its carboxylic acid group to a primary alcohol under manganese(I)-catalyzed hydrosilylation conditions . The reaction tolerates the chlorophenyl substituent and cyclopentane ring without side reactions:
Reaction Conditions | Outcome | Yield | Reference |
---|---|---|---|
[MnBr(CO)₅] catalyst, PhSiH₃, 110°C | 1-(4-Chlorophenyl)cyclopentane methanol | 83% |
Key Observations :
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The chlorophenyl group and cyclopentane ring remain intact during reduction .
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CO ligand dissociation from the Mn catalyst is critical for activating the Si–H bond .
Coordination with Organotin(IV) Compounds
The carboxylic acid group participates in coordination chemistry, forming organotin(IV) complexes with antitumor activity :
Synthetic Details :
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Products characterized by IR, NMR, and X-ray crystallography .
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Cyclic voltammetry reveals irreversible reduction potentials correlating with antitumor efficacy .
Comparative Reaction Behavior
The table below contrasts reactivity with structurally similar carboxylic acids:
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. Its structural modifications enhance its pharmacokinetic properties, making it a candidate for further development.
Case Study: Cardiovascular Disease Models
Research has shown that compounds similar to this compound exhibit efficacy in animal models for conditions such as atherosclerosis and deep vein thrombosis. These studies focus on improving solubility and bioavailability compared to other compounds in the same class .
Analytical Chemistry Applications
The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC techniques, which are essential for isolating impurities and conducting pharmacokinetic studies.
HPLC Methodology
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility).
- Column Type : Newcrom R1 HPLC column.
- Particle Size : Smaller 3 µm particles for rapid UPLC applications.
This methodology allows for scalable analysis, which is crucial in pharmaceutical development where purity and concentration are critical .
Synthesis and Reactivity
The compound reacts with diorganotin(IV) oxide or dichloride to form organotin(IV) complexes that have demonstrated antitumor activity. This reaction highlights its potential role in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act by dehydrating cells and inhibiting the growth of cancer cells, with no effect on normal cells . The compound has been studied using multinuclear NMR spectroscopies and x-ray diffraction techniques to understand its molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-cyclopentanecarboxylic acid
- 1-(3-Chlorophenyl)cyclopentanecarboxylic acid
- 1-(4-Bromophenyl)cyclopentanecarboxylic acid
Uniqueness
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS No. 80789-69-1) is an organic compound notable for its potential biological activities, particularly in the context of drug development and cancer research. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃ClO₂
- Molecular Weight : 224.68 g/mol
- Structure : The compound features a cyclopentane ring with a para-chlorophenyl group attached to a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological interactions.
This compound exhibits biological activity primarily through its interaction with diorganotin (IV) complexes. The carboxylic acid group coordinates with the tin atom, leading to the formation of stable organotin complexes that have demonstrated antitumor properties against various human cancer cell lines.
Key Mechanisms:
- Cell Proliferation Inhibition : The compound inhibits cell proliferation in cancer cells by interfering with enzymatic activities essential for cellular growth.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells, enhancing its potential as an anticancer agent.
- Biochemical Pathways : The formation of organotin complexes suggests involvement in pathways related to cellular growth and proliferation, particularly in cancer contexts .
The biochemical properties of this compound are significant due to its ability to form organotin complexes. These complexes have been shown to exhibit:
- Antitumor Activity : Effective against various human cancer cell lines such as HL-60, BGC-823, Bel-7402, and KB .
- Stability : Demonstrates stability under standard laboratory conditions, indicating potential for therapeutic applications.
Antitumor Activity
A series of studies have evaluated the antitumor effects of organotin complexes derived from this compound:
- Study Findings : Organotin complexes exhibited significant cytotoxicity against multiple cancer cell lines. For instance, certain complexes showed a reduction in viability at concentrations as low as 10 µM.
Pharmacokinetics
The pharmacokinetic profile indicates good absorption and bioavailability due to the compound's lipophilicity and water solubility. This suggests that it may be suitable for oral administration in therapeutic settings.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Chlorophenyl)cyclopentanecarboxylic acid | Similar chlorinated phenyl group | Different chlorine position affects reactivity |
1-(4-Bromophenyl)cyclopentanecarboxylic acid | Bromine instead of chlorine | May exhibit different biological activities due to bromine's larger size |
Cyclopentane-1-carboxylic acid | Lacks the phenyl group | Simpler structure; primarily used as a building block |
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNFJEMGWIQMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230636 | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80789-69-1 | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80789-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80789-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)cyclopentanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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